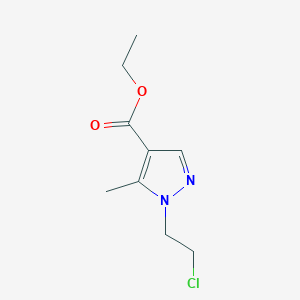

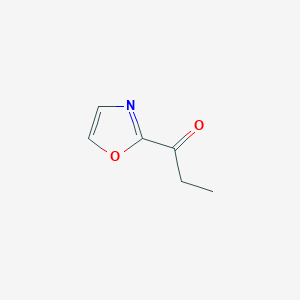

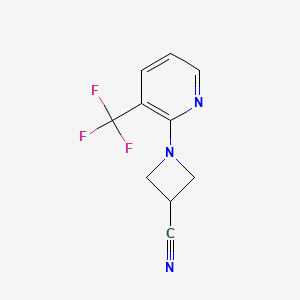

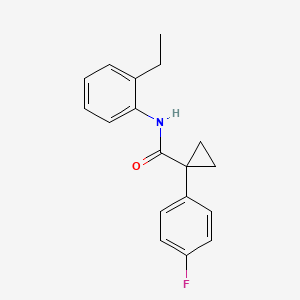

(E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoxalin-6-yl derivatives are a class of compounds that have been studied for their potential therapeutic applications . They are associated with various diseases and have become an attractive molecular target for the treatment of cancers .

Synthesis Analysis

Thirty-two quinoxaline-derivatives of 3-substituted-4-(quinoxalin-6-yl) pyrazoles were synthesized and evaluated for their activin TGF- type I receptor kinase and p38 mitogen activated protein (MAP) kinase inhibitory activity in enzymatic assays .Molecular Structure Analysis

The molecular structure of quinoxalin-6-yl derivatives is complex and varies depending on the specific derivative. The core structure typically includes a quinoxalin-6-yl group .Chemical Reactions Analysis

Quinoxalin-6-yl derivatives have been evaluated for their inhibitory activity in enzymatic assays, indicating that they may participate in various chemical reactions .科学的研究の応用

Corrosion Inhibition Properties : A study by Olasunkanmi et al. (2016) investigated similar quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides for their properties in inhibiting corrosion of mild steel in an acidic medium. These compounds were found to be effective mixed-type inhibitors, forming a protective film on mild steel and adhering through physisorption and chemisorption mechanisms (Olasunkanmi et al., 2016).

Methionine Aminopeptidase Inhibition : Huang et al. (2006) identified quinolinyl sulfonamides as potent inhibitors of methionine aminopeptidase (MetAP), an enzyme involved in protein synthesis. These compounds exhibited varying inhibitory potencies based on different metal forms of the enzyme and their metal concentration (Huang et al., 2006).

Anticancer Activity : A research by Chilin et al. (2009) on N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides, which are structurally related, showed that replacing the acridine moiety significantly reduced their anticancer activity and ability to intercalate into DNA (Chilin et al., 2009).

Interaction Studies with Methyl Acetate : Raphael et al. (2015) studied the interaction of methyl acetate with aqueous solutions of quinoxaline derivatives. Their research focused on understanding the effects of temperature and concentration on such interactions, providing insights into the solute-solute, solute-solvent, and solvent-solvent interactions in these mixtures (Raphael et al., 2015).

Antibacterial Activity : Alavi et al. (2017) explored the synthesis of novel quinoxaline sulfonamides and their antibacterial activities. These compounds were found effective against Staphylococcus spp. and Escherichia coli bacteria, demonstrating their potential use in antibacterial applications (Alavi et al., 2017).

将来の方向性

The future directions of research on quinoxalin-6-yl derivatives could involve further exploration of their potential therapeutic applications, particularly in the treatment of cancers . Additionally, more research is needed to fully understand their mechanism of action and their physical and chemical properties.

特性

IUPAC Name |

N-[4-[(E)-3-quinoxalin-6-ylprop-2-enoyl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-25(23,24)21-15-6-4-14(5-7-15)18(22)9-3-13-2-8-16-17(12-13)20-11-10-19-16/h2-12,21H,1H3/b9-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASGJRPOQRYYFT-YCRREMRBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2830511.png)

![7-[[6,7-dimethoxy-2-(3-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2830518.png)